molecular formula C13H23N3O3S B14533674 Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- CAS No. 62564-04-9

Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-

Cat. No.: B14533674
CAS No.: 62564-04-9
M. Wt: 301.41 g/mol
InChI Key: YEYAKNAPYNKNDJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of benzenesulfonyl chloride with a suitable amine under basic conditions (e.g., using pyridine) can yield the desired sulfonamide . The specific synthetic route for 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-benzenesulfonamide would involve the appropriate selection of starting materials and reaction conditions to introduce the amino, diethylaminoethyl, and methoxy groups onto the benzene ring.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl and methoxy groups can enhance its solubility, reactivity, and ability to interact with biological targets compared to other similar compounds .

Properties

CAS No.

62564-04-9

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H23N3O3S/c1-4-16(5-2)9-8-15-20(17,18)13-7-6-11(14)10-12(13)19-3/h6-7,10,15H,4-5,8-9,14H2,1-3H3

InChI Key

YEYAKNAPYNKNDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=C(C=C1)N)OC

Origin of Product

United States

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